molecular formula C4H6F2O2 B075174 2,2-Difluoroethyl acetate CAS No. 1550-44-3

2,2-Difluoroethyl acetate

Cat. No.: B075174
CAS No.: 1550-44-3
M. Wt: 124.09 g/mol
InChI Key: PFJLHSIZFYNAHH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl acetate involves its role as a reactive intermediate in various chemical reactions. The presence of fluorine atoms in the molecule enhances its reactivity, allowing it to participate in nucleophilic substitution and esterification reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165789
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-44-3
Record name 2,2-Difluoroethylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl Acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2-Difluoroethyl acetate improve the safety of lithium-ion batteries?

A1: this compound (DFEA) enhances battery safety through two main mechanisms []:

    Q2: How does the molecular structure of this compound contribute to its beneficial effects in battery electrolytes?

    A2: DFEA's structure offers a unique combination of properties:

    1. Fluorine Atoms: The presence of two fluorine atoms lowers the lowest unoccupied molecular orbital (LUMO) energy of DFEA []. This facilitates the preferential decomposition of DFEA on the anode surface during the initial charging cycles, leading to the formation of a stable and protective SEI layer rich in inorganic components.

    Q3: Are there any studies on alternative synthesis pathways for this compound?

    A3: Yes, one study describes a method for preparing 2,2-Difluoroethanol, a precursor to DFEA []. This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield 2,2-difluoroethyl formate or this compound, respectively. This suggests the possibility of synthesizing DFEA directly from readily available starting materials.

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